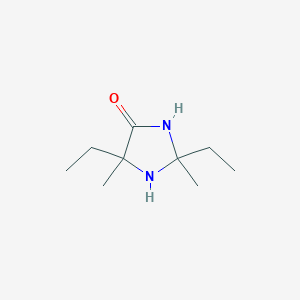

2,5-Diethyl-2,5-dimethylimidazolidin-4-one

Cat. No. B8310261

M. Wt: 170.25 g/mol

InChI Key: XDFSLMSBCYMGDK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06271340B1

Procedure details

A 5 liter 4-necked round-bottomed flask equipped with a mechanical stirrer and thermocouple thermometer was charged with 250 ml water and 43.3 g (0.232 mol) of 2,5-diethyl-2,5-dimethylimidazolidin-4-thione. In order to make the thione dissolve, 1.8 g NaOH was added. The solution was cooled to 0-2° C. with a dry ice-acetone bath. The flask was fitted with two additional funels. Simultaneously, a solution of 16.7 g NaOH in 100 ml water (total of 18.5 g or 0.464 mol of NaOH used) was added through one of the funnels and 105 ml (0.928 mol) of 30% H2O2 was added through the other funnel. The reaction mixture was stirred rapidly and required extensive cooling during the addition. The 5 liter flask was used to provide a large surface area for efficient cooling of the exothermic reaction. The heat of reaction was 269.2 Kcal/mol; 124. The addition was completed in 2 hours; the mixture was stirred an additional half hour. At the end of this time, TLC indicated that no thione remained. Then, 27.9 g of NaHSO3, (0.172 mol) was added to quench excess peroxide; this reaction is also somewhat exothermic (temperature increases from 26 to 43° C.). The reaction mixture was transferred to a 2 liter round-bottomed flask and the solvent removed with a rotary evaporator (aspirator pressure) to give a white residue. The residue was extracted with 850 ml of boiling ethanol. Then, 50 ml of toluene was added to the solution and 130 ml of water/ethanol/toluene azeotrope distilled to remove any remaining water. The solution was cooled and filtered to remove a small amount (˜1 g) of Na2SO4 and then the ethanol was removed on the rotary evaporator to give a syrup that crystallized on cooling to room temperature. The yield was 37.5 g (95%) mp 58-64° C. IR (nujol) 1705, 1659 cm-1. 1H NMR (CDCl3+D2O) ppm (combination of equal amounts of 2 sets of cis-trans pairs) 0.95-0.98 (m, 12H, CH3 on 4 ethyls), 1.27, 1.31, 1.34, 1.38 (4 s, total 12H, 4 CH3), 1.50-1.70 (m, 8H, CH2 on 4 ethyls). The singlets at 1.34 and 1.38 collapse to a singlet in D2O but now integrate 6H.

[Compound]

Name

thione

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

thione

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([C:3]1([CH3:12])[NH:7][C:6](=S)[C:5]([CH2:10][CH3:11])([CH3:9])[NH:4]1)[CH3:2].[OH-].[Na+].OO.[OH:17]S([O-])=O.[Na+]>O>[CH2:1]([C:3]1([CH3:12])[NH:7][C:6](=[O:17])[C:5]([CH2:10][CH3:11])([CH3:9])[NH:4]1)[CH3:2] |f:1.2,4.5|

|

Inputs

Step One

[Compound]

|

Name

|

thione

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

1.8 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

Step Four

[Compound]

|

Name

|

thione

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

27.9 g

|

|

Type

|

reactant

|

|

Smiles

|

OS(=O)[O-].[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

43.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C1(NC(C(N1)=S)(C)CC)C

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

1 (± 1) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred rapidly

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 5 liter 4-necked round-bottomed flask equipped with a mechanical stirrer

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolve

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was fitted with two additional funels

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added through the other funnel

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

required extensive cooling during the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide a large surface area

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

for efficient cooling of the exothermic reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The heat of reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred an additional half hour

|

|

Duration

|

0.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to quench excess peroxide

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

(temperature increases from 26 to 43° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was transferred to a 2 liter round-bottomed flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent removed with a rotary evaporator (aspirator pressure)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a white residue

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The residue was extracted with 850 ml of boiling ethanol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Then, 50 ml of toluene was added to the solution and 130 ml of water/ethanol/toluene

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

azeotrope distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove any remaining water

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove a small amount (˜1 g) of Na2SO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the ethanol was removed on the rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a syrup that

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallized

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

on cooling to room temperature

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)C1(NC(C(N1)=O)(C)CC)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |